![molecular formula C9H16N4O3 B2700602 (2S)-2-Amino-5-(2-amino-4-methyl-5-oxo-4H-imidazol-1-yl)pentanoic acid CAS No. 1596174-76-3](/img/structure/B2700602.png)
(2S)-2-Amino-5-(2-amino-4-methyl-5-oxo-4H-imidazol-1-yl)pentanoic acid
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Overview
Description
(2S)-2-Amino-5-(2-amino-4-methyl-5-oxo-4H-imidazol-1-yl)pentanoic acid, commonly known as AIMP, is a non-proteinogenic amino acid. It is a derivative of histidine and is involved in various biochemical and physiological processes. AIMP has been the subject of extensive research due to its potential therapeutic applications.
Mechanism of Action
AIMP acts as a modulator of various signaling pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. AIMP has also been found to activate the nuclear factor-kappa B (NF-κB) pathway, which regulates the immune response. AIMP has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AIMP has been shown to have various biochemical and physiological effects. It has been found to regulate the production of cytokines and chemokines, which are involved in the immune response. AIMP has been shown to enhance the activity of natural killer cells and T cells, which are involved in the immune response against cancer and viral infections. AIMP has also been shown to regulate cellular energy metabolism and inhibit cell growth and proliferation.
Advantages and Limitations for Lab Experiments
AIMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized. AIMP has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using AIMP in lab experiments. It is a non-proteinogenic amino acid, and its effects may differ from those of proteinogenic amino acids. AIMP may also have different effects in different cell types and under different conditions.
Future Directions
There are several future directions for research on AIMP. One area of research is the development of AIMP-based therapies for the treatment of cancer, viral infections, and autoimmune diseases. Another area of research is the identification of new signaling pathways regulated by AIMP. Further research is needed to understand the effects of AIMP in different cell types and under different conditions. Finally, the development of new synthetic methods for AIMP may lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
AIMP is a non-proteinogenic amino acid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. AIMP modulates various signaling pathways and regulates the immune response, cellular energy metabolism, and cell growth and proliferation. AIMP has several advantages for lab experiments, but there are also some limitations to its use. Future research on AIMP may lead to the development of new therapies for various diseases and the discovery of new signaling pathways.
Synthesis Methods
The synthesis of AIMP involves the reaction of histidine with ATP and magnesium ions in the presence of a histidyl-tRNA synthetase enzyme. The reaction results in the formation of AIMP and AMP. The AIMP is then further modified to form the final product.
Scientific Research Applications
AIMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. AIMP has been found to modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells. AIMP has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune diseases.
properties
IUPAC Name |
(2S)-2-amino-5-(2-amino-4-methyl-5-oxo-4H-imidazol-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13(9(11)12-5)4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H2,11,12)(H,15,16)/t5?,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJMCVUKVWBNEL-GDVGLLTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=N1)N)CCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145866987 |
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